PG106 Tfa, also known as PG106 trifluoroacetate, is a synthetic compound that serves as a potent and selective antagonist for the human melanocortin 3 receptor. This receptor is part of the melanocortin system, which is involved in various physiological processes, including energy homeostasis, appetite regulation, and metabolism. PG106 Tfa has been studied for its potential applications in treating metabolic disorders and obesity due to its specific inhibition of the melanocortin 3 receptor without affecting the melanocortin 4 receptor.
PG106 Tfa is classified as a small organic molecule and is primarily sourced through chemical synthesis in laboratory settings. The compound is characterized by its selective binding affinity to the human melanocortin 3 receptor, with an inhibitory concentration (IC50) of approximately 210 nanomolar. It exhibits minimal activity at other melanocortin receptors, such as the human melanocortin 4 receptor and human melanocortin 5 receptor, indicating its specificity in pharmacological action .
The synthesis of PG106 Tfa typically involves several key steps that include:
The synthetic pathway may involve solid-phase peptide synthesis or solution-phase synthesis methods. The choice of method often depends on the desired scale and complexity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of PG106 Tfa throughout the synthesis process.
PG106 Tfa has a well-defined molecular structure characterized by specific functional groups that contribute to its activity at the melanocortin 3 receptor. The trifluoroacetate moiety is significant for enhancing solubility and stability.
PG106 Tfa can undergo various chemical reactions typical of organic compounds, including:
The stability of PG106 Tfa under physiological conditions is crucial for its application in biological systems. Studies have shown that it maintains integrity over a range of pH levels but may require specific storage conditions to prevent degradation.
PG106 Tfa acts primarily by binding to the human melanocortin 3 receptor, blocking its activation by endogenous peptides such as alpha-melanocyte-stimulating hormone. This antagonistic action leads to altered signaling pathways associated with appetite regulation and energy expenditure.
PG106 Tfa has significant potential in scientific research, particularly in studies related to obesity and metabolic disorders. Its specificity for the human melanocortin 3 receptor makes it an attractive candidate for drug development aimed at modulating appetite and energy balance without affecting other pathways regulated by different melanocortin receptors. Ongoing research continues to explore its efficacy in preclinical models .
Melanocortin receptors (MCRs) belong to the G protein-coupled receptor (GPCR) superfamily and comprise five subtypes (MC1R–MC5R). These receptors are activated by endogenous peptide ligands derived from pro-opiomelanocortin (POMC), including α-, β-, and γ-melanocyte-stimulating hormones (MSHs) and adrenocorticotropic hormone (ACTH). The conserved tetrapeptide motif (His-Phe-Arg-Trp) embedded within these ligands serves as the core pharmacophore for receptor activation [1] [7]. Central to neuropharmacology are the brain-enriched MC3R and MC4R, which regulate energy homeostasis, appetite, and metabolic partitioning. While MC4R has been extensively studied for its role in satiety and obesity pathogenesis, MC3R has remained enigmatic due to its complex physiological roles and historical lack of selective ligands [3] [9].
MC3R exhibits distinct characteristics that differentiate it from other melanocortin receptors. Its expression extends beyond the central nervous system (CNS) to peripheral tissues, including the liver, placenta, and gastrointestinal tract [1] [7] [9]. Functionally, MC3R serves as an autoreceptor on POMC neurons, creating a feedback loop that modulates overall melanocortin tone. Genetic studies reveal that MC3R knockout (KO) mice develop obesity characterized by increased adiposity without proportional hyperphagia. This phenotype stems from defects in nutrient partitioning—specifically, the preferential storage of energy as fat rather than lean mass [3] [4] [10]. Key regulatory functions include:
Table 1: Key Physiological Functions of MC3R
Function | Mechanism | Consequence of Dysfunction |
---|---|---|
Nutrient Partitioning | Modulates fat/lean mass ratio | Increased adiposity, reduced lean mass |
Autophagic Flux | TFEB translocation, LC3II activation | Hepatic lipid accumulation, reduced β-oxidation |
Pubertal Development | Integration of metabolic and GnRH signals | Delayed sexual maturation |
Circadian Energy Regulation | Hypothalamic synchronization with peripheral clocks | Disrupted feeding rhythms, weight gain |
The quest for selective MC3R antagonists faced significant hurdles due to the high homology between MC3R and MC4R ligand-binding pockets. Early ligands like SHU9119 (Asp-His-DNal(2ʹ)-Arg-Trp-Lys-NH₂) exhibited mixed pharmacology, antagonizing MC3R and MC4R but lacking subtype specificity [1] [6]. Breakthroughs emerged from two key strategies:1. Peptide Scaffold Optimization:- γ-MSH Analogues: D-Trp⁸-γ-MSH demonstrated 15-fold selectivity for MC3R over MC4R but suffered from metabolic instability [3].- Tetrapeptide Libraries: Unbiased positional scanning identified the novel motif Ac-Xaa¹-Arg-(pI)DPhe-Xaa⁴-NH₂. This scaffold reversed the classical "Phe-Arg" melanocortin pharmacophore to "Arg-Phe," enabling unprecedented selectivity. Compound 18 (Ac-Arg-Arg-(pI)DPhe-Tic-NH₂) emerged as a potent MC3R agonist (EC₅₀: 73 nM) and MC4R antagonist (pA₂: 7.8) [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8